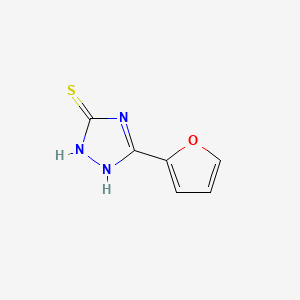

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFBWTHPDGFZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189305 | |

| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35771-65-4 | |

| Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is a well-established two-step process commencing from furan-2-carboxylic acid hydrazide.

Core Synthesis Pathway

The principal route for synthesizing this compound involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This method is a common and effective strategy for the preparation of various 5-substituted-1,2,4-triazole-3-thiones.[1][2][3][4]

The two key steps are:

-

Formation of 1-(2-furoyl)-3-thiosemicarbazide: Furan-2-carboxylic acid hydrazide is reacted with ammonium thiocyanate in the presence of an acid, typically hydrochloric acid, to yield the acylthiosemicarbazide intermediate.[5]

-

Cyclization to this compound: The isolated 1-(2-furoyl)-3-thiosemicarbazide undergoes ring closure in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide or sodium hydroxide, upon heating.[2][3][5]

Experimental Data

The following table summarizes key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-(2-furoyl)-3-thiosemicarbazide | C₆H₇N₃O₂S | 185.20 | 90 | 233-235 |

| This compound | C₆H₅N₃OS | 167.19 | 55 | 135-137 |

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-furoyl)-3-thiosemicarbazide [5]

-

An equimolar mixture of furan-2-carboxylic acid hydrazide (0.01 mol, 1.26 g) and ammonium thiocyanate (0.01 mol, 0.76 g) is prepared in absolute ethanol (50 mL).

-

Hydrochloric acid (5 mL) is added to the mixture.

-

The reaction mixture is refluxed for 4 hours.

-

Upon cooling, a white solid precipitates.

-

The solid is filtered, and the excess solvent is removed by vacuum evaporation.

-

The crude product is recrystallized from a DMF-ethanol mixture (30:70 v/v) to yield pure 1-(2-furoyl)-3-thiosemicarbazide.

Step 2: Synthesis of this compound (Ib) [5]

-

1-(2-furoyl)-3-thiosemicarbazide (0.01 mol, 1.85 g) is dissolved in a 2N potassium hydroxide solution in ethanol.

-

The mixture is refluxed for 3 hours.

-

After cooling, the solution is acidified with acetic acid.

-

The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis pathway of this compound.

References

Physicochemical properties of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

An In-depth Technical Guide on the Physicochemical Properties of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. Derivatives of 1,2,4-triazole-3-thione are recognized for their wide range of biological activities, making them significant scaffolds in medicinal chemistry.[1][2][3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its identification, handling, and application in research settings.

| Property | Value | Source |

| CAS Number | 35771-65-4 | [5] |

| Molecular Formula | C₆H₅N₃OS | [5][6] |

| Molecular Weight | 167.19 g/mol | [5][6] |

| Melting Point | 277-278 °C | [5] |

| Assay | 97% | [5] |

| Physical Form | Solid | [5] |

| EC Number | 252-719-6 | [5] |

| MDL Number | MFCD00489781 | [5] |

| InChI | 1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | [5][6] |

| InChI Key | PQFBWTHPDGFZBD-UHFFFAOYSA-N | [5][6] |

| SMILES | S=C1NN=C(N1)c2ccco2 | [5] |

Spectral Data

Spectral data is essential for the structural confirmation of the compound. The following table details characteristic spectral bands.

| Spectral Data Type | Wavenumber (cm⁻¹) / Shift (ppm) | Interpretation | Source |

| Infrared (IR) | ~3356 | N-H stretching | [7] |

| ~1642 | C=N stretching | [7] | |

| ~1255 | C=S stretching | [7] | |

| ¹H-NMR (ppm) | 6.56-7.65 | (m, 3H, furyl protons) | [7] |

| 13.70 | (s, 1H, SH proton, indicating tautomerism) | [7] |

Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. This is a characteristic feature of many heterocyclic thiones.[7][8] The presence of a proton signal at ~13.70 ppm in the ¹H-NMR spectrum is indicative of the thiol form.[7]

Experimental Protocols

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor.[1][7]

Synthesis of 1-(2-furoyl)-3-thiosemicarbazide (Intermediate)

-

An equimolar quantity of furan-2-carboxylic acid hydrazide (0.01 mole) and ammonium thiocyanate (0.01 mole) are refluxed in absolute ethanol (50 mL) containing hydrochloric acid (5 mL) for 4 hours.[7]

-

Upon cooling, a white solid product appears.[7]

-

The solid is filtered, and the excess solvent is removed by vacuum evaporation.[7]

-

The resulting residue is recrystallized from a DMF-ethanol mixture to yield the intermediate, 1-(2-furoyl)-3-thiosemicarbazide.[7]

Synthesis of 5-Furan-2-yl-4H-[1][5][7]triazole-3-thiol (Final Product)

-

The prepared 1-(2-furoyl)-3-thiosemicarbazide is reacted with potassium hydroxide in ethanol.[7]

-

The mixture is heated under reflux for 3 hours to induce cyclization.[7]

-

After the reflux period, the solution is acidified with acetic acid to precipitate the final product.[7]

-

The product is then filtered, washed, and recrystallized to achieve the desired purity.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the reviewed literature, the broader class of 1,2,4-triazole-3-thione derivatives is known to exhibit a wide spectrum of biological activities. These include antimicrobial, antifungal, antitumor, anti-inflammatory, and anticonvulsant properties.[1][2][9][10] The biological activity is often influenced by the nature and position of substituents on the triazole ring.[1][2] Further research is required to elucidate the specific mechanisms and signaling pathways associated with the furyl-substituted variant.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(2-Furyl)-2,4-dihydro- 1,2,4 -triazole-3-thione 97 35771-65-4 [sigmaaldrich.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. Derivatives of 1,2,4-triazole-3-thiones are recognized for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry and drug development.[1][2][3] A thorough understanding of their structure, confirmed by spectral data, is fundamental for further research and development.

Thiol-Thione Tautomerism

It is crucial to recognize that 5-substituted-1,2,4-triazole-3-thiones exist in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. In solution and the solid state, the thione form is generally favored.[4] The ¹³C NMR data is particularly definitive in identifying the dominant thione tautomer, characterized by a chemical shift for the C=S carbon at approximately 166-167 ppm.[4] The ¹H NMR spectrum also supports this, with N-H proton signals appearing at a characteristically low field (above 13 ppm).[4]

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, exhibits distinct signals corresponding to the protons of the triazole and furan rings. The protons on the triazole nitrogens are notably deshielded.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| N1-H (Triazole) | ~13.6 - 13.9 | Singlet (broad) | 1H |

| N4-H (Triazole) | ~13.8 - 14.0 | Singlet (broad) | 1H |

| Furyl H5' | ~7.65 | Multiplet | 1H |

| Furyl H3' | ~6.56 | Multiplet | 1H |

| Furyl H4' | ~6.56 | Multiplet | 1H |

| (Data inferred from studies on closely related 5-substituted-4H-1,2,4-triazole-3-thiones).[4][5] |

The broadness of the N-H signals is often due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with trace amounts of water in the solvent.[4] The furan protons typically appear as a multiplet in the aromatic region.[5]

Quantitative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides unambiguous evidence for the thione tautomer. The key signal is the carbon of the C=S group, which appears at a significantly downfield shift.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C3 (C=S, Triazole) | ~167.5 |

| C5 (C-Furyl, Triazole) | ~148.5 |

| C2' (Furyl) | ~143.0 |

| C5' (Furyl) | ~112.0 |

| C3' (Furyl) | ~110.0 |

| C4' (Furyl) | ~108.0 |

| (Data inferred from general values for 5-substituted-1,2,4-triazole-3-thiones and furan systems).[4] |

The chemical shift of C3 at ~167.5 ppm is a hallmark of the thione form and is crucial for structural confirmation.[4]

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the NMR data.

Instrumentation and Software:

-

Spectrometer: NMR spectra are typically recorded on a 300, 400, or 500 MHz instrument.[6]

-

Software: Data processing and elucidation are performed using software such as Mnova.[7]

Sample Preparation and Measurement:

-

Dissolution: The compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).[6]

-

Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.[4][7]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the cyclization of a thiosemicarbazide precursor in a basic medium.[3][5][8] The workflow from synthesis to structural confirmation is outlined below.

Caption: General workflow for the synthesis and spectral characterization.

This guide provides the essential ¹H and ¹³C NMR spectral data and protocols for this compound, serving as a foundational resource for researchers in the field. The provided data facilitates the unambiguous structural identification and purity assessment of this important heterocyclic compound.

References

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. dspace.ncl.res.in [dspace.ncl.res.in]

- 5. mdpi.com [mdpi.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Crystal Structure Analysis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of furan-containing 1,2,4-triazole-3-thione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available, detailed crystallographic data for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, this report focuses on the closely related and structurally characterized compound, 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate [1]. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, providing a framework for the structural elucidation of this class of compounds. The presented data includes unit cell parameters, molecular geometry, and an analysis of intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and for guiding structure-activity relationship (SAR) studies.

Introduction

1,2,4-triazole-3-thione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a furan moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable insights into the molecule's conformation, stereochemistry, and non-covalent interaction patterns. This information is fundamental for rational drug design, aiding in the optimization of ligand-receptor interactions.

This guide will use the crystal structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate as a case study to illustrate the principles of crystal structure analysis for this compound class[1].

Experimental Protocols

Synthesis of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione

The synthesis of 1,2,4-triazole-3-thione derivatives typically involves the cyclization of a thiosemicarbazide precursor. For compounds such as the title analogue, a general synthetic route is outlined below.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, single crystals were grown from an unspecified solvent, resulting in the incorporation of water molecules into the crystal lattice[1].

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps:

Crystal Structure Data

The asymmetric unit of the title compound, C₁₃H₁₁N₃OS·0.5H₂O, contains two independent molecules of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione and one water molecule[1].

Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Empirical formula | C₁₃H₁₁N₃OS·0.5H₂O |

| Formula weight | 266.32 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.076(5) |

| b (Å) | 8.877(5) |

| c (Å) | 16.216(8) |

| β (°) | 93.25(3) |

| Volume (ų) | 2023.0(17) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.748 |

| Absorption coefficient (mm⁻¹) | 0.29 |

| F(000) | 1112 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.107 |

| R indices (all data) | R1 = 0.087, wR2 = 0.125 |

Molecular Conformation

In the two independent molecules within the asymmetric unit, the conformation is slightly different. The dihedral angle between the furan and triazole rings is 5.63(15)° in one molecule and 17.66(13)° in the other[1].

Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. The water molecule plays a crucial role in linking three adjacent triazole molecules, forming a cluster through O—H⋯S, N—H⋯S, and N—H⋯O hydrogen bonds[1]. Additionally, C—H⋯S, C—H⋯O, and C—H⋯N hydrogen bonds are observed[1]. Furthermore, π–π stacking interactions between the furan and triazole rings of centrosymmetrically related molecules contribute to the overall stability of the crystal structure, with a centroid–centroid distance of 3.470(2) Å[1].

Conclusion

While the specific crystal structure of this compound remains to be reported, the analysis of the closely related 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate provides a valuable template for understanding the structural chemistry of this class of compounds. The detailed experimental protocols and the analysis of the crystal packing offer a solid foundation for researchers in the field. The elucidation of such crystal structures is paramount for the rational design of new, more effective therapeutic agents based on the 1,2,4-triazole-3-thione scaffold.

References

In-Depth Technical Guide on the Mechanism of Action for 5-Furyl-1,2,4-triazole-3-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action for 5-furyl-1,2,4-triazole-3-thione derivatives. These compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document synthesizes current research to detail their primary modes of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Mechanisms of Action

5-Furyl-1,2,4-triazole-3-thione derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), arresting the cell cycle, and inhibiting key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary anticancer mechanism of triazole derivatives is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway: Many 1,2,4-triazole derivatives trigger the intrinsic apoptotic pathway by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, leading to cell death.[1][2][3]

Caspase Activation: The activation of caspase-3 is a central event in apoptosis. Studies on related 1,2,4-triazole hybrids have shown that these compounds can significantly increase the levels of activated caspase-3, -8, and -9, confirming their role in initiating the caspase cascade that executes apoptosis.[1][2]

Cell Cycle Arrest

These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analyses of various triazole compounds have demonstrated their ability to cause cell cycle arrest, often at the G2/M phase.[4][5] This arrest is frequently linked to the disruption of microtubule dynamics.

Enzyme Inhibition

Tubulin Polymerization Inhibition: A significant number of triazole-based compounds function as tubulin polymerization inhibitors.[4][5][6][7] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to G2/M phase arrest and subsequent apoptosis.[4][6]

Kinase Inhibition: Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[8] Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B, presenting a targeted approach to cancer therapy.[8][9][10][11][12]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Mechanism |

| 1,2,4-Triazole-Chalcone Hybrids | A549 (Lung) | MTT | 4.4 - 16.04 | Caspase-3 dependent apoptosis |

| Indole-1,2,4-Triazole Derivatives | HeLa (Cervical) | MTT | 0.15 ± 0.18 | Tubulin Polymerization Inhibition |

| Indole-1,2,4-Triazole Derivatives | HepG2 (Liver) | MTT | 0.23 ± 0.08 | Tubulin Polymerization Inhibition |

| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 (Breast) | MTT | 4.23 | Tubulin, α-glucosidase, Aromatase Inhibition |

| Triazole-based Aurora Kinase Inhibitors | Various | ChEF-based | Submicromolar | Aurora A Kinase Inhibition |

Antimicrobial Mechanisms of Action

5-Furyl-1,2,4-triazole-3-thione derivatives also exhibit significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action are primarily centered on disrupting essential cellular processes in these microorganisms.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism for azole compounds, including 1,2,4-triazoles, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13][14][15][16] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its function.[15] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and fluidity, leading to the inhibition of fungal growth.[13]

Antibacterial Activity: DNA Gyrase Inhibition

Certain 1,2,4-triazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[17][18][19][20][21] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown of DNA synthesis and ultimately bacterial cell death. This mechanism is particularly effective against a range of pathogenic bacteria, including Mycobacterium tuberculosis.[17][18]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | Assay | MIC (µg/mL) | Mechanism |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | Broth Dilution | 16 | DNA Gyrase Inhibition |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various bacteria | Broth Dilution | 0.125 - 64 | DNA Gyrase Inhibition |

| 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols | S. aureus | Broth Dilution | 200 | Not specified |

| 5-(Furan-2-yl) derivatives | S. aureus, E. coli, P. aeruginosa | Serial Dilution | Moderate Activity | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-furyl-1,2,4-triazole-3-thione derivatives.

Anticancer Activity Assessment

3.1.1. MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][22]

3.1.2. Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][7][15][18]

3.1.3. Apoptosis Detection by Western Blot

This method detects the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][8][13][19]

Antimicrobial Activity Assessment

3.2.1. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5x10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9][20][21][23]

Conclusion

5-Furyl-1,2,4-triazole-3-thione derivatives represent a versatile and promising class of compounds with significant potential in drug development. Their multifaceted mechanisms of action, targeting key cellular pathways in both cancer cells and microbial pathogens, underscore their therapeutic potential. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in advancing these compounds towards clinical applications.

References

- 1. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Aurora Kinase Inhibitor III - Biochemicals - CAT N°: 21851 [bertin-bioreagent.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase [ouci.dntb.gov.ua]

- 20. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel Furan-Containing Triazole Thiones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents remains a critical endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, furan-containing 1,2,4-triazole-3-thiones have emerged as a promising scaffold due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis and biological activity screening of this class of compounds, with a focus on their antifungal, antibacterial, and anticancer properties. Detailed experimental protocols and a summary of reported quantitative data are presented to facilitate further research and development in this area.

Synthesis of Furan-Containing Triazole Thiones

The synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol often serves as a key step in the preparation of various bioactive derivatives. A general synthetic pathway involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. This core structure can then be further modified, for instance, by reacting the amino group with various aldehydes to form Schiff bases.

A general synthetic workflow is depicted below:

Data Presentation: Biological Activities

The following tables summarize the reported quantitative data for the biological activities of various furan-containing triazole thione derivatives.

Table 1: Antifungal Activity of Furan-Containing Triazole Thiones

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Novel triazole derivatives | Candida albicans | 0.0156 - 2.0 | [1] |

| Triazole alcohol derivatives | Fluconazole-susceptible Candida spp. | 0.063 - 1 | [1] |

| Triazole alcohol derivatives | Fluconazole-resistant Candida spp. | Active (specific values not provided) | [1] |

| Indole-triazole compounds | Candida albicans | 2 | [1] |

| Novel antifungal triazoles | Candida glabrata, Candida albicans | 0.125 | [1] |

Table 2: Antibacterial Activity of Furan-Containing Triazole Thiones

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | E. coli, E. aerogenes, Y. pseudotuberculosis | 8 - 12 | - | [2] |

| Mannich bases of 4-benzyl-5-(furan-2-yl)-...-triazole-3-thione | P. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis | 6 - 20 | - | [2] |

| 5-(Furan-2-yl)thiazole derivatives | S. aureus, E. coli | 17 - 19 | - | [3] |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Pseudomonas aeruginosa | 12.1 - 13.4 | - | [4] |

| Indole-triazole compounds | Bacillus subtilis | - | 250 - 500 | [1] |

Table 3: Anticancer Activity of Furan-Containing Triazole Thiones

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiophene-Linked 1,2,4-Triazoles | HePG-2, MCF-7 | < 25 | [5] |

| Coumarin-triazolethione Schiff base (112c) | HCT 116 (colon cancer) | 4.363 | [6] |

| Coumarin-triazolethione Schiff base (112a) | HCT 116 (colon cancer) | 18.76 | [6] |

| Triazole-3-thione (47f) | HCT-116 (colon carcinoma) | 6.2 | [6] |

| Triazole-3-thiones (47e, 47f) | T47D (breast cancer) | 27.3 - 43.4 | [6] |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

Antimicrobial Activity Screening

A common workflow for antimicrobial screening is the agar disc diffusion method followed by the determination of the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard.[7][8][9]

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[7][8][9]

-

Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.[7][8]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[7][9]

-

Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[4]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method is commonly used.[11]

-

Serial Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[10][12]

-

Incubation: The microtiter plate is incubated under appropriate conditions.[10]

-

Observation: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[10][13]

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furan-containing triazole thione derivatives for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

Furan-containing triazole thiones represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a consolidated overview of their synthesis, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. The presented information aims to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective therapeutic agents based on this privileged scaffold. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of these compounds.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 8. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

A Technical Guide to In Silico Docking Studies of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and Its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, combines the versatile triazole-thione core with a furan moiety, a well-known pharmacophore, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the methodologies and expected outcomes for in silico molecular docking studies of this compound and its analogs. It details generalized experimental protocols, presents representative quantitative data from related studies, and visualizes key workflows and pathways to serve as a comprehensive resource for computational drug discovery efforts targeting this chemical class.

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-Thiones

The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the core of established drugs like the antifungal agent fluconazole and the anticancer drug letrozole.[1] The incorporation of a thione group at the 3-position creates the 1,2,4-triazole-3-thione moiety, which enhances the molecule's ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding, making it a potent inhibitor for various biological targets.[4][5] These derivatives have been investigated for a wide range of activities, including:

-

Anticancer: Inhibition of targets like Epidermal Growth Factor Receptor (EGFR), aromatase, and tubulin.[6][7]

-

Antimicrobial: Activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[2][8][9]

-

Enzyme Inhibition: Targeting enzymes such as metallo-β-lactamases (MBLs), urease, α-glucosidase, and those involved in oxidative stress.[5][10][11][12]

In silico molecular docking has become an indispensable tool for rapidly screening and identifying potential drug candidates, predicting their binding affinities, and elucidating interaction mechanisms at the molecular level before committing to costly synthesis and in vitro testing.[7][13] This guide outlines a robust framework for conducting such studies on this compound.

Key Biological Targets for Triazole-Thione Derivatives

Based on extensive research on analogous compounds, several protein targets are of high interest for docking studies with this compound.

-

Cancer-Related Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key receptor tyrosine kinase in cancer progression. Triazole derivatives have shown strong binding affinities to EGFR.[6][14]

-

Aromatase: A crucial enzyme in estrogen biosynthesis and a target for breast cancer therapies like letrozole.[7]

-

Tubulin: A protein essential for cell division, making it a prime target for anticancer agents.[7]

-

-

Microbial Enzyme Targets:

-

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: An enzyme essential for the formation of the bacterial cell wall, making it a target for novel antibiotics.[15]

-

Metallo-β-Lactamases (e.g., NDM-1, VIM-2): These enzymes confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The thione group is particularly effective at interacting with the zinc ions in the active site of these enzymes.[5]

-

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): An essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis.[9]

-

-

Other Enzymatic Targets:

Detailed Computational Docking Protocol

A generalized yet detailed protocol for performing molecular docking studies is presented below. This workflow is synthesized from methodologies reported across multiple studies on 1,2,4-triazole derivatives.[5][7][10]

Caption: A generalized workflow for in silico molecular docking studies.

Methodology Details:

-

Target and Ligand Preparation:

-

Protein: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned. The protein is kept rigid for most standard docking protocols.[10]

-

Ligand: The 2D structure of this compound is drawn and converted to a 3D structure. The geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94). Tautomeric states, particularly for the thione/thiol group, should be considered.

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the target protein. The coordinates for the box are typically centered on the co-crystallized ligand or on key catalytic residues identified from the literature.

-

Molecular docking is performed using software like AutoDock 4.2 or AutoDock Vina.[7] These programs use algorithms, such as the Lamarckian Genetic Algorithm, to explore various conformations (poses) of the flexible ligand within the rigid receptor's active site.[7]

-

-

Analysis and Scoring:

-

The results generate multiple binding poses for the ligand. These poses are clustered based on root-mean-square deviation (RMSD).

-

The most favorable binding pose is typically the one with the lowest binding energy (reported in kcal/mol). This score estimates the binding affinity.

-

The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed to ensure the binding mode is chemically sensible.

-

-

Post-Docking Validation (Optional but Recommended):

-

Redocking: The protocol's validity can be checked by redocking the native co-crystallized ligand back into the protein's active site. A low RMSD (<2.0 Å) between the docked pose and the crystal structure pose indicates a reliable protocol.[5]

-

Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time, MD simulations (e.g., for 100 ns) can be performed. This provides insights into the dynamic stability of the predicted interactions.[10]

-

Quantitative Data from Analog Studies

Table 1: Representative Docking Scores of 1,2,4-Triazole Derivatives against Cancer-Related Targets

| Compound Class | Target Protein | Software | Binding Energy Range (kcal/mol) | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Triazole Derivatives | Aromatase | AutoDock 4.2 | -9.04 to -9.96 | [7] |

| 1,2,4-Triazole Derivatives | Tubulin | AutoDock 4.2 | -6.23 to -7.54 | [7] |

| Substituted Triazole-Thiones | EGFR | (Not Specified) | -8.5 to -10.2 | [6] |

| 5-(4-aminophenyl)-Triazole-Thiones | EGFR | (Not Specified) | -6.02 to -6.38 |[14] |

Table 2: Representative Inhibitory Activity of 1,2,4-Triazole-Thione Derivatives against Microbial & Enzymatic Targets

| Compound Class | Target Enzyme | Activity Metric | Value Range | Reference(s) |

|---|---|---|---|---|

| Carbazole-Triazole-Thiones | α-Amylase | IC₅₀ | 0.53 to >50 µM | [16] |

| Carbazole-Triazole-Thiones | α-Glucosidase | IC₅₀ | 11.03 to >50 µM | [16] |

| Triazole-Thione Derivatives | Metallo-β-Lactamase (NDM-1) | Kᵢ | 25.8 to 42.7 µM | [5] |

| Phenyl-Triazole-Thione Derivatives | Urease | IC₅₀ | 15.96 to >1000 µM | [12] |

| Triazole-Thiol Derivatives | M. tuberculosis (InhA target) | MIC | 6.25 to >50 mg/ml |[9] |

Visualizing Molecular Interactions and Pathways

Understanding how the ligand interacts with the target and the broader biological context is crucial.

Caption: Conceptual model of key molecular interactions for a triazole-thione ligand.

Many triazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is frequently dysregulated in cancer.

Caption: Simplified EGFR signaling pathway inhibited by a triazole-thione derivative.

Conclusion and Future Directions

The in silico analysis of this compound, guided by data from analogous compounds, strongly suggests its potential as a versatile therapeutic agent. The combination of the furan ring and the triazole-thione core provides a rich pharmacophore capable of engaging in multiple types of favorable interactions—hydrogen bonding, metal coordination, and hydrophobic contacts—with a wide array of biological targets.

Future work should focus on:

-

Virtual Screening: Docking this compound and a library of its novel derivatives against the targets identified in this guide.

-

Synthesis and In Vitro Validation: Synthesizing the most promising candidates identified from docking studies and validating their activity through enzymatic and cell-based assays.

-

Structure-Activity Relationship (SAR) Studies: Using the initial results to build robust SAR models to guide the rational design of second-generation compounds with improved potency and selectivity.

-

ADME/Tox Prediction: Performing in silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to assess the drug-likeness of lead compounds early in the discovery pipeline.[10]

This technical guide provides the foundational knowledge and protocols for researchers to embark on the computational exploration of this promising class of molecules, accelerating the journey from virtual hit to viable drug candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijmtlm.org [ijmtlm.org]

- 7. ijcrcps.com [ijcrcps.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cal-tek.eu [cal-tek.eu]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The thione-thiol tautomerism of 1,2,4-triazole-3-thione derivatives is a critical aspect influencing their chemical reactivity, biological activity, and pharmaceutical applications. This document consolidates experimental and computational data to elucidate the structural and energetic properties of the tautomers of this specific furan-substituted triazole. It includes a review of synthetic methodologies, detailed experimental protocols for spectroscopic analysis, and a summary of computational findings. The guide aims to serve as a core resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and antitumor activities. The presence of a thione group at the 3-position introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium between the thione (C=S) and thiol (S-H) forms. The position of this equilibrium is influenced by factors such as the nature of substituents, solvent polarity, and solid-state packing forces. Understanding the predominant tautomeric form of this compound is crucial for predicting its interaction with biological targets and for the rational design of new therapeutic agents.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of tautomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide experimental evidence for the tautomeric structures present in different phases.

Tautomeric Forms

This compound can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is the thione-thiol tautomerism. Furthermore, annular tautomerism, involving the movement of the proton between the nitrogen atoms of the triazole ring, leads to different isomers. The principal tautomers are the 1H-thione, 2H-thione, and the thiol form.

Theoretical investigations on the parent 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione form is energetically more stable than the thiol form in the gas phase.[1][2]

Caption: Tautomeric equilibria in 5-Furyl-1,2,4-triazole-3-thione.

Synthesis

The synthesis of 5-Furyl-1,2,dihydro-3H-1,2,4-triazole-3-thione is typically achieved through the cyclization of a thiosemicarbazide precursor.[1]

Synthesis of 1-(2-furoyl)-3-thiosemicarbazide

An equimolar mixture of furan-2-carboxylic acid hydrazide and ammonium thiocyanate is refluxed in absolute ethanol in the presence of hydrochloric acid. The resulting 1-(2-furoyl)-3-thiosemicarbazide precipitates upon cooling.[1]

Synthesis of 5-Furyl-1,2,dihydro-3H-1,2,4-triazole-3-thione

The intermediate, 1-(2-furoyl)-3-thiosemicarbazide, is refluxed in an aqueous solution of sodium hydroxide. Subsequent cooling and acidification of the reaction mixture with hydrochloric acid to a pH of 5-6 yields the final product, which can be purified by recrystallization from dilute ethanol.[1]

Caption: Synthetic workflow for this compound.

Computational Analysis

Quantum chemical calculations are essential for determining the relative stabilities and geometric parameters of the tautomers. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set has been shown to be a reliable method for studying tautomerism in 1,2,4-triazole-3-thiones.[1][2]

Calculated Tautomer Stabilities

Computational studies on furyl-substituted 1,2,4-triazole thiones indicate that the thione tautomers are more stable than the thiol forms.

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Thione | 0.00 |

| 2H-Thione | Data not available |

| 3-Thiol | > 0 (less stable) |

| Note: Specific relative energy values for this compound are not readily available in the searched literature. The table reflects the general trend observed for this class of compounds where the thione form is the most stable. |

Calculated Geometric Parameters

The calculated bond lengths and angles provide insight into the structural differences between the tautomers.

| Parameter | 1H-Thione (Calculated) | 3-Thiol (Calculated) |

| C=S Bond Length (Å) | ~1.67 | - |

| C-S Bond Length (Å) | - | ~1.76 |

| S-H Bond Length (Å) | - | ~1.34 |

| N-H Bond Length (Å) | ~1.01 | - |

| Note: The values presented are representative for 1,2,4-triazole-3-thione derivatives calculated at the B3LYP/6-31G(d,p) level and may vary slightly for the 5-furyl substituted compound. |

Experimental Data and Protocols

Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers. The thione form is characterized by a prominent C=S stretching vibration, while the thiol form exhibits an S-H stretching band.

Experimental Data for this compound: [1]

| Vibrational Mode | IR Frequency (cm⁻¹) |

| N-H Stretching | 3356-3155 |

| C=N Stretching | 1642 |

| C=S Stretching | 1255 |

The presence of a strong absorption band around 1255 cm⁻¹ (C=S) and the absence of a distinct S-H stretching band (typically around 2500-2600 cm⁻¹) strongly suggest that the thione form is predominant in the solid state.[1]

Detailed Experimental Protocol for FT-IR and Raman Spectroscopy:

-

Sample Preparation: For FT-IR, the solid sample is finely ground with KBr (potassium bromide) in a 1:100 ratio and pressed into a thin pellet. For FT-Raman, the solid sample is placed in a glass capillary tube.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform (FT) Raman spectrometer are used.

-

Data Acquisition (FT-IR): The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 32 scans is common to improve the signal-to-noise ratio.

-

Data Acquisition (FT-Raman): The spectrum is excited using a Nd:YAG laser at 1064 nm and recorded in the range of 4000-100 cm⁻¹.

-

Data Analysis: The obtained spectra are analyzed for characteristic vibrational bands corresponding to the thione and thiol forms. Comparison with computationally predicted vibrational frequencies can aid in the assignment of the observed bands.

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.

Experimental Data for this compound: [1]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 13.80 | SH |

| ¹H | 6.56-7.65 (m) | Furyl protons |

| ¹H | 5.10 | NH |

It is important to note that the original publication assigns a signal at 13.80 ppm to SH, which would suggest the presence of the thiol form. However, this is an unusually high chemical shift for a thiol proton and is more characteristic of an N-H proton in a thione tautomer involved in hydrogen bonding. Computational studies on similar furyl-substituted triazole thiones also support the predominance of the thione form in solution. A signal at 5.10 ppm is assigned to an NH proton.[1] The presence of two distinct signals that could be attributed to exchangeable protons (NH and potentially another NH or SH) suggests a complex equilibrium or the presence of different tautomers.

Detailed Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition (¹H NMR): A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): A proton-decoupled ¹³C spectrum is acquired. The spectral width is typically around 220 ppm. The chemical shift of the C=S carbon (in the thione form) is expected to be significantly downfield (around 160-190 ppm).

-

Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to identify the structure of the predominant tautomer. Two-dimensional NMR experiments (e.g., HSQC, HMBC) can be used for unambiguous assignment of signals.

UV-Vis spectroscopy can be used to study the thione-thiol equilibrium in solution, as the two forms have different chromophores and thus different absorption spectra. Generally, thione tautomers exhibit an n→π* transition of the C=S group at longer wavelengths (around 300-400 nm), while thiol tautomers show a π→π* transition of the C=N group at shorter wavelengths (below 300 nm).

Detailed Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile). A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer (typically 10⁻⁴ to 10⁻⁶ M).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-500 nm. The solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorption (λ_max) is determined. The presence of a band in the 300-400 nm region would be indicative of the thione tautomer. The effect of solvent polarity on the position of the equilibrium can be investigated by recording spectra in a range of solvents with different dielectric constants.

Conclusion

References

Preliminary Cytotoxicity Assessment of 5-Furyl-1,2,4-triazole-3-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary in-vitro cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct cytotoxicity data for this specific molecule, this guide synthesizes information from structurally related 1,2,4-triazole-3-thione derivatives to provide a comprehensive overview for research and development purposes. The information presented herein is intended to serve as a foundation for further investigation into the potential of 5-Furyl-1,2,4-triazole-3-thione as a therapeutic agent.

Introduction

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The biological activity of these compounds is significantly influenced by the nature of the substituent at the 5-position of the triazole ring. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a common fragment in many biologically active compounds and approved drugs. The conjugation of a furan ring at the 5-position of the 1,2,4-triazole-3-thione core is hypothesized to modulate its cytotoxic potential, making 5-Furyl-1,2,4-triazole-3-thione a compound of interest for anticancer drug discovery.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 0.46 | [3] |

| 4-amino-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 0.012 | [3] |

| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 1.0 x 10⁻⁶ | [3] |

| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Lymphocytes | 0.012 | [3] |

| 5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 3-[4-(2-pyridyl)piperazino]propyl sulfide | U937 | Data not provided | [2] |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related) | SGC-7901 | Significant | [1] |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related) | A549 | Significant | [1] |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related) | HT-1080 | Significant | [1] |

Experimental Protocols

The following is a detailed, representative protocol for assessing the in-vitro cytotoxicity of 5-Furyl-1,2,4-triazole-3-thione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials

-

Human cancer cell line (e.g., MCF-7, HeLa, A549, HepG2)

-

5-Furyl-1,2,4-triazole-3-thione (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Cell Seeding

-

Culture the selected human cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

Compound Treatment

-

Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a negative control (untreated cells in medium).

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

MTT Assay

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

Data Analysis

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preliminary cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione.

Putative Signaling Pathway

While the precise mechanism of action for 5-Furyl-1,2,4-triazole-3-thione is yet to be elucidated, many anticancer agents with similar heterocyclic scaffolds are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a putative signaling cascade that could be triggered by this compound.

Conclusion

This technical guide provides a foundational overview for the preliminary cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione. While direct experimental data for this specific compound is limited, the information compiled from structurally related analogues suggests that it may possess noteworthy cytotoxic properties against various cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own in-vitro evaluations. The putative signaling pathway diagram presents a potential mechanism of action that can guide further mechanistic studies. It is recommended that future research focuses on the synthesis and direct in-vitro testing of 5-Furyl-1,2,4-triazole-3-thione to definitively determine its cytotoxic profile and to validate the proposed mechanism of action. This will be a crucial step in evaluating its potential as a novel anticancer agent.

References

- 1. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furan Ring: A Key Player in the Bioactivity of Triazole-3-thione Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

The confluence of the furan ring with the triazole-3-thione scaffold has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delves into the pivotal role of the furan moiety in modulating the bioactivity of these derivatives, with a focus on their antimicrobial and anticancer properties. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their potential mechanisms of action, including relevant signaling pathways.

Synthesis of Furan-Containing Triazole-3-thione Derivatives

The synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thione and its derivatives is a well-established multi-step process that typically begins with furan-2-carboxylic acid hydrazide. The general synthetic route involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the triazole-3-thione core.

A common synthetic pathway involves the reaction of furan-2-carboxylic acid hydrazide with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. This intermediate is then subjected to alkaline cyclization, usually with a base like sodium hydroxide or potassium hydroxide, to yield the 4-substituted-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione.[1]

Alternatively, 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can be synthesized by refluxing furan-2-carboxylic acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification.[1]

Bioactivity of Furan-Containing Triazole-3-thiones

The incorporation of the furan ring into the triazole-3-thione structure has been shown to be a critical determinant of its biological activity. This section summarizes the quantitative data on the antimicrobial and anticancer effects of these compounds.

Antimicrobial Activity

Furan-triazole-3-thione derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The bioactivity is often influenced by the nature and position of substituents on the triazole ring.

Table 1: Antibacterial Activity of Furan-Containing Triazole-3-thione Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | 12.5 | 25 | 50 | >100 | [2] |

| 5-(Furan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thione | 25 | 50 | 100 | >100 | [2] |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 16 | 20 | 25 | 31 | [3] |

Table 2: Antifungal Activity of Furan-Containing Triazole-3-thione Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | 6.25 | 12.5 | [2] |

| 5-(Furan-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol | 0.53 | 1.52 | [4] |

| 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivative | 8.71 | - | [5] |

Anticancer Activity

Recent studies have highlighted the potential of furan-triazole-3-thione derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with their efficacy being dependent on the specific molecular structure.

Table 3: Anticancer Activity of Furan-Containing Triazole-3-thione Derivatives (IC50 in µM)

| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzofuran-triazole hybrid 5d | 6.3 ± 0.7 | - | - | - |[1] | | Furan-based triazole 15 | - | - | - | 8.81 ± 0.28 |[6] | | 1,2,3-triazole-linked menadione-furan derivative | - | - | - | - |[7] |

Experimental Protocols